molecular formula C21H24N6O B2677365 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1334375-45-9

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

Número de catálogo B2677365
Número CAS: 1334375-45-9
Peso molecular: 376.464
Clave InChI: QOSDKSDYYZGJDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This compound is also known as JNJ-40411813, and it is a selective antagonist of the kappa opioid receptor.

Mecanismo De Acción

JNJ-40411813 works by selectively blocking the kappa opioid receptor. This receptor is involved in pain perception, and by blocking it, JNJ-40411813 may be able to reduce pain perception. Additionally, the kappa opioid receptor is also involved in other biological processes, such as stress response, addiction, and mood regulation. By blocking this receptor, JNJ-40411813 may also have potential applications in these areas.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a high affinity for the kappa opioid receptor, which is primarily found in the central nervous system. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception and have other effects on the central nervous system. Additionally, JNJ-40411813 has been shown to have a low affinity for other opioid receptors, which may reduce the risk of side effects associated with other opioid drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using JNJ-40411813 in lab experiments is that it is a selective antagonist of the kappa opioid receptor. This means that it can be used to specifically target this receptor without affecting other opioid receptors. Additionally, JNJ-40411813 has a high affinity for the kappa opioid receptor, which may increase its effectiveness in lab experiments. One limitation of using JNJ-40411813 in lab experiments is that it may not be effective in all biological processes. Additionally, the synthesis of JNJ-40411813 may be complex and time-consuming, which may limit its use in some lab settings.

Direcciones Futuras

There are several potential future directions for research involving JNJ-40411813. One area of research could focus on its potential applications as an analgesic. Additional studies could investigate its effectiveness in reducing pain perception in different types of pain, such as chronic pain or neuropathic pain. Another area of research could focus on its potential applications in other biological processes, such as stress response, addiction, and mood regulation. Additionally, future studies could investigate the safety and efficacy of JNJ-40411813 in clinical trials.

Métodos De Síntesis

The synthesis of JNJ-40411813 involves several steps, starting with the reaction of 6-bromo-1H-pyrazolo[3,4-d]pyrimidine with 4-aminopyridine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine. The next step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine with 1-(3-chloropropyl)piperidine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide. The final step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide with phenethylamine to yield 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide.

Aplicaciones Científicas De Investigación

JNJ-40411813 has been studied for its potential applications in various biological processes. One of the primary areas of research has been its potential use as an analgesic. Studies have shown that JNJ-40411813 has a high affinity for the kappa opioid receptor, which is involved in pain perception. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception.

Propiedades

IUPAC Name

N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)25-21(28)18-9-5-11-26(14-18)19-13-20(23-15-22-19)27-12-6-10-24-27/h2-4,6-8,10,12-13,15-16,18H,5,9,11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDKSDYYZGJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.